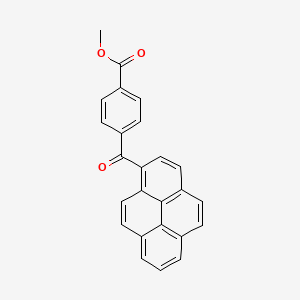

Methyl 4-(pyrene-1-carbonyl)benzoate

Description

Properties

CAS No. |

88475-90-5 |

|---|---|

Molecular Formula |

C25H16O3 |

Molecular Weight |

364.4 g/mol |

IUPAC Name |

methyl 4-(pyrene-1-carbonyl)benzoate |

InChI |

InChI=1S/C25H16O3/c1-28-25(27)19-9-7-18(8-10-19)24(26)21-14-12-17-6-5-15-3-2-4-16-11-13-20(21)23(17)22(15)16/h2-14H,1H3 |

InChI Key |

KFUFEZNASYNRGY-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)C(=O)C2=C3C=CC4=CC=CC5=C4C3=C(C=C5)C=C2 |

Origin of Product |

United States |

Comparison with Similar Compounds

Structural and Electronic Differences

- Core Structure: Unlike analogs such as C1 (methyl 4-(4-(2-phenylquinoline-4-carbonyl)piperazin-1-yl)benzoate), which feature a quinoline-piperazine backbone, the target compound substitutes quinoline with pyrene. Pyrene’s extended aromatic system enhances UV absorption and fluorescence quantum yield compared to smaller aromatic systems like phenyl or halophenyl groups in C2–C7 .

- Substituent Effects: Halogenated derivatives (e.g., C2: bromophenyl, C3: chlorophenyl) exhibit increased molecular weight and reduced solubility in non-polar solvents due to halogen electronegativity. In contrast, the pyrene group in the target compound improves hydrophobic interactions, favoring applications in lipid-rich environments .

Spectral and Physical Properties

- NMR Shifts: The pyrene moiety generates distinct downfield shifts in ¹H NMR (e.g., aromatic protons at δ 8.2–8.9 ppm) compared to quinoline-based analogs (δ 7.5–8.3 ppm), reflecting differences in electron delocalization .

- Melting Points and Solubility: Pyrene derivatives generally exhibit higher melting points (>250°C) due to rigid stacking, whereas halogenated analogs (C2–C4) show moderate melting points (180–220°C). Solubility in ethyl acetate and methanol is comparable across the series, but the target compound’s bulkier structure reduces solubility in hexane .

Table 1: Key Properties of this compound and Analogs

| Compound | Substituent (R) | Molecular Weight (g/mol) | Melting Point (°C) | ¹H NMR (δ, ppm) | Solubility in Ethyl Acetate |

|---|---|---|---|---|---|

| Target | Pyrene | 384.4 | >250 | 8.2–8.9 | High |

| C1 | Phenyl | 453.5 | 195–198 | 7.6–8.1 | High |

| C2 | 4-Bromophenyl | 532.4 | 205–208 | 7.8–8.3 | Moderate |

| C3 | 4-Chlorophenyl | 487.9 | 198–201 | 7.7–8.2 | Moderate |

| C4 | 4-Fluorophenyl | 471.4 | 190–193 | 7.5–8.0 | High |

Data sourced from synthetic and characterization studies .

Preparation Methods

Reaction Mechanism and Conditions

The Friedel-Crafts acylation involves reacting pyrene with methyl 4-(chlorocarbonyl)benzoate in the presence of a Lewis acid catalyst (e.g., anhydrous AlCl₃). The reaction proceeds via electrophilic attack at pyrene’s most reactive position (1-position), forming the acylated intermediate.

Typical Procedure :

-

Synthesis of Methyl 4-(Chlorocarbonyl)Benzoate :

-

Acylation of Pyrene :

-

Pyrene (1.0 equiv) and methyl 4-(chlorocarbonyl)benzoate (1.2 equiv) are dissolved in anhydrous dichloromethane.

-

Anhydrous AlCl₃ (1.5 equiv) is added at 0°C under nitrogen, followed by stirring at room temperature for 6–8 hours.

-

Work-up includes hydrolysis with 10% HCl, extraction with dichloromethane, and purification via column chromatography (silica gel, hexane/ethyl acetate).

-

Yield : 60–75% after purification.

Fischer Esterification Method

Reaction Protocol

This method starts with 4-(pyrene-1-carbonyl)benzoic acid, which is esterified using methanol under acidic conditions.

Procedure :

-

Synthesis of 4-(Pyrene-1-Carbonyl)Benzoic Acid :

-

Esterification :

Yield : 50–65%, depending on reaction time and water removal efficiency.

Acid Chloride-Mediated Esterification

Enhanced Reactivity via Acid Chloride

This method bypasses equilibrium limitations by converting 4-(pyrene-1-carbonyl)benzoic acid to its acid chloride before reacting with methanol.

Steps :

-

Acid Chloride Formation :

-

Esterification :

Yield : 80–90%, significantly higher than Fischer esterification.

Comparative Analysis of Methods

| Parameter | Friedel-Crafts Route | Fischer Esterification | Acid Chloride Route |

|---|---|---|---|

| Overall Yield | 60–75% | 50–65% | 80–90% |

| Reaction Time | 8–12 hours | 12–24 hours | 5–7 hours |

| Key Advantage | One-pot synthesis | Simple setup | High efficiency |

| Key Limitation | Regioselectivity control | Equilibrium limitations | Moisture sensitivity |

Optimization and Reaction Conditions

Catalyst Selection

Solvent Effects

-

Dichloromethane and toluene are optimal for Friedel-Crafts acylation, ensuring solubility of pyrene and acyl chloride.

-

Methanol serves as both reactant and solvent in Fischer esterification, while THF improves miscibility in acid chloride reactions.

Challenges and Purification Techniques

Q & A

Basic: What are the recommended methods for synthesizing Methyl 4-(pyrene-1-carbonyl)benzoate, and how can reaction efficiency be optimized?

Answer:

Synthesis typically involves coupling pyrene-1-carbonyl chloride with methyl 4-aminobenzoate via a Schotten-Baumann reaction. Key steps include:

- Step 1: Activate pyrene-1-carboxylic acid using thionyl chloride (SOCl₂) to form the acyl chloride intermediate.

- Step 2: React with methyl 4-aminobenzoate in anhydrous dichloromethane (DCM) under nitrogen atmosphere.

- Step 3: Purify via column chromatography (silica gel, hexane:ethyl acetate 7:3).

Optimization Tips:

- Monitor reaction progress using thin-layer chromatography (TLC) with UV visualization.

- Use a 10% excess of acyl chloride to drive the reaction to completion.

- Control temperature at 0–5°C during coupling to minimize side reactions .

Basic: How is the structural integrity of this compound confirmed post-synthesis?

Answer:

A multi-technique approach is recommended:

- NMR Spectroscopy:

- ¹H NMR: Pyrene protons appear as a multiplet (δ 7.8–8.5 ppm); ester methyl group resonates at δ 3.9 ppm.

- ¹³C NMR: Carbonyl carbons (ester and amide) appear at δ 165–170 ppm.

- Mass Spectrometry (MS):

- High-resolution ESI-MS confirms molecular ion [M+H]⁺ (e.g., m/z 385.12 for C₂₅H₁₇O₃).

- X-ray Crystallography (if crystalline):

Advanced: What computational methods are suitable for predicting the photophysical properties of this compound?

Answer:

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT) are standard:

- Software: Gaussian 16 or ORCA with B3LYP/6-31G(d) basis set.

- Key Parameters:

- Calculate HOMO-LUMO gaps to predict UV-Vis absorption (pyrene moiety typically shows λₐ₆ₛ ~350 nm).

- Simulate excited-state dynamics to assess fluorescence quenching mechanisms.

- Validation: Compare computed spectra with experimental UV-Vis and fluorescence data .

Advanced: How does the pyrene moiety influence the compound’s supramolecular interactions in solid-state studies?

Answer:

The pyrene group enables π-π stacking and van der Waals interactions, critical for crystallinity:

- X-ray Analysis: SHELXL refinement reveals stacking distances of ~3.4–3.6 Å between pyrene units.

- Thermal Stability: Differential Scanning Calorimetry (DSC) shows melting points >200°C, attributed to strong intermolecular forces.

- Applications: These interactions make the compound a candidate for organic semiconductors or fluorescence sensors .

Advanced: How can researchers resolve contradictions in solubility data for this compound across solvents?

Answer:

Contradictions arise from solvent polarity and hydrogen-bonding capacity. Methodological recommendations:

- Solubility Testing: Use a standardized shake-flask method with HPLC quantification.

- Key Solvents:

- High solubility: DCM, THF (>50 mg/mL).

- Low solubility: Water, hexane (<0.1 mg/mL).

- Data Correction: Account for temperature (e.g., 25°C ± 0.1°C) and sonication time (30 min) .

Basic: What analytical techniques are critical for assessing purity in medicinal chemistry applications?

Answer:

- HPLC: Use a C18 column (mobile phase: acetonitrile/water 70:30), UV detection at 254 nm. Purity >95% is required for biological assays.

- Elemental Analysis: Match experimental C/H/N ratios to theoretical values (e.g., C: 78.1%, H: 4.4%, N: 3.6%).

- Melting Point: Sharp melting range (<2°C variation) confirms crystallinity .

Advanced: What strategies mitigate degradation of this compound under ambient light during storage?

Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.